molecular formula C6H15NO2S B1526178 4-Methanesulfonyl-2-methylbutan-2-amine CAS No. 1250515-16-2

4-Methanesulfonyl-2-methylbutan-2-amine

Cat. No. B1526178
M. Wt: 165.26 g/mol
InChI Key: OMENBDLFXMNVBE-UHFFFAOYSA-N
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Description

“4-Methanesulfonyl-2-methylbutan-2-amine” is a chemical compound with the CAS number 1250515-16-2 . It is used in various scientific applications.


Molecular Structure Analysis

The molecular formula of “4-Methanesulfonyl-2-methylbutan-2-amine” is C6H15NO2S, and its molecular weight is 165.25 .

Scientific Research Applications

Enhancing New Particle Formation

Studies have shown that amines can significantly enhance methanesulfonic acid (MSA)-driven new particle formation (NPF), which is crucial for understanding atmospheric chemistry and climate impacts. For instance, the interaction between monoethanolamine (MEA) and MSA has been evaluated, highlighting the role of hydrogen bonding in enhancing NPF. This suggests the potential of methanesulfonyl compounds in atmospheric chemistry research and their interactions with amines for enhancing particle formation, which can affect cloud condensation nuclei and, ultimately, climate modeling (Shen et al., 2019).

Catalytic Hydrogenation of Amides

In the field of organic synthesis, methanesulfonic acid has been used as a catalyst for the hydrogenation of amides to amines, showcasing the role of methanesulfonyl compounds in facilitating chemical transformations. This process has implications for the synthesis of secondary and tertiary amines, potentially including the synthesis of compounds like "4-Methanesulfonyl-2-methylbutan-2-amine" itself (Coetzee et al., 2013).

Synthesis and Stereochemistry

Research on the synthesis of chiral nonracemic amines, involving methanesulfonyl intermediates, emphasizes the role of these compounds in the stereospecific introduction of amino functions. This area of study highlights the utility of methanesulfonyl compounds in the synthesis of complex, optically active molecules, which is fundamental for the development of pharmaceuticals and agrochemicals (Uenishi et al., 2004).

Atmospheric Chemistry and Aerosol Formation

The interaction between methanesulfonic acid and amines/ammonia has been investigated for its temperature dependence on particle formation. Such studies offer insights into how variations in atmospheric conditions influence the formation and behavior of aerosol particles, which are critical for understanding air quality and climate dynamics (Chen & Finlayson‐Pitts, 2017).

properties

IUPAC Name

2-methyl-4-methylsulfonylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-6(2,7)4-5-10(3,8)9/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMENBDLFXMNVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methanesulfonyl-2-methylbutan-2-amine

Synthesis routes and methods

Procedure details

At RT, Pd/C (1.262 g of 10% wt., 10.65 mmol) was added to a solution of 3-methyl-1-(methylsulfonyl)-3-nitrobutane (338a, 2.08 g, 10.65 mmol) in EtOH (53.3 mL) and DCM (53.3 mL). The reaction mixture was placed under hydrogen (46 psi) in a carbonate jacketed reaction vessel at RT for 16 h when the pressure had reduced to ambient pressure. The reaction vessel was pressurized again to 50 psi hydrogen for 3 d when the pressure had reduced to 40 psi. The mixture was filtered through a pad of Celite, covered with sand, and washed with DCM then MeOH. The filtrate was distilled to first remove the DCM and MeOH before a white solid was observed; this was filtered, washed with DCM, and dried in vacuo to give 2-methyl-4-(methylsulfonyl)butan-2-amine (338b, 1.62 g, 9.80 mmol, 92% yield) as a crystalline white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.27 (s, 6H) 2.00 (d, J=17.21 Hz, 1H) 2.00 (t, J=4.11 Hz, 1H) 3.02 (s, 3H) 3.29 (d, J=17.21 Hz, 1H) 3.29 (t, J=4.50 Hz, 1H) 8.20 (br. s., 2H). MS (ESI, pos. ion) m/z: 166.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-methyl-1-(methylsulfonyl)-3-nitrobutane
Quantity
2.08 g
Type
reactant
Reaction Step Three
Name
Quantity
53.3 mL
Type
solvent
Reaction Step Three
Name
Quantity
53.3 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.262 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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